molecular formula C22H21ClN6O B12190242 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12190242
M. Wt: 420.9 g/mol
InChI Key: LHSSZOZRLSTUNF-UHFFFAOYSA-N
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Description

Structural and Electronic Features of 1H-Pyrazolo[3,4-d]Pyrimidine Core

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. Its planar geometry and electron-rich nature allow it to act as a bioisostere of adenine, replicating critical hydrogen-bonding interactions in kinase ATP-binding pockets. The nitrogen atoms at positions 1, 3, 4, and 7 facilitate hydrogen bonding with kinase hinge regions, while the aromatic system engages in π-π stacking with hydrophobic residues.

Table 1: Structural comparison of 1H-pyrazolo[3,4-d]pyrimidine and adenine

Feature 1H-Pyrazolo[3,4-d]Pyrimidine Adenine
Aromatic System Bicyclic fused rings Monocyclic
Hydrogen Bond Donors 2 (N1, N3) 2 (N1, N6)
Hydrogen Bond Acceptors 3 (N4, N7, N9) 3 (N3, N7, N9)
Solubility in Water Low (logP ~1.8) Moderate (logP ~0.6)

The scaffold’s low intrinsic water solubility (logP ~1.8) often necessitates chemical modifications, such as the introduction of polar substituents or prodrug formulations. Despite this limitation, its electronic similarity to adenine enables broad-spectrum kinase inhibition, as demonstrated by clinical candidates like ibrutinib.

Historical Development of Pyrazolo[3,4-d]Pyrimidine-Based Therapeutics

The therapeutic potential of pyrazolo[3,4-d]pyrimidines was first recognized in the 1990s with the discovery of purine-mimetic kinase inhibitors. Early analogs, such as the SRC inhibitor PP1, exhibited nanomolar potency but lacked selectivity. The 2000s saw advancements in substituent engineering, culminating in the 2013 FDA approval of ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor featuring a pyrazolo[3,4-d]pyrimidine core.

Key milestones include:

  • 1998: Identification of pyrazolo[3,4-d]pyrimidines as ATP-competitive inhibitors of SRC-family kinases.
  • 2007: Development of prodrug strategies to enhance aqueous solubility, such as carbamate-linked derivatives.
  • 2013: Approval of ibrutinib for chronic lymphocytic leukemia, validating the scaffold’s clinical relevance.
  • 2020: Emergence of dual kinase inhibitors targeting CDK2 and ABL1, leveraging substituent-driven selectivity.

Recent efforts focus on overcoming solubility challenges through structural modifications. For example, attaching hydrophilic groups like piperazine or methoxyphenyl moieties improves bioavailability while maintaining target engagement.

Role of Substituent Diversity in Biological Activity Modulation

Substituents at the 1-, 4-, and 6-positions of the pyrazolo[3,4-d]pyrimidine core critically influence kinase selectivity and potency. The compound 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine exemplifies this principle:

  • 1-Position (4-Chlorophenyl):

    • The electron-withdrawing chlorine atom enhances π-π interactions with hydrophobic kinase pockets.
    • Bulky aryl groups at this position reduce off-target effects by sterically hindering nonproductive binding.
  • 4-Position (Piperazine):

    • The piperazine moiety improves water solubility via protonation at physiological pH.
    • Flexibility of the piperazine ring enables conformational adaptation to diverse kinase active sites.
  • 6-Position (3-Methoxyphenyl):

    • Methoxy groups participate in hydrogen bonding with serine/threonine residues in kinases like CDK2.
    • Aryl substituents at this position modulate selectivity; 3-methoxy groups favor CDK2 over CDK4 inhibition.

Table 2: Impact of substituents on kinase inhibition profiles

Substituent Position Functional Group Target Kinase IC50 (nM) Selectivity Ratio (vs. Off-Targets)
1 4-Chlorophenyl ABL1 12 8.3 (vs. SRC)
4 Piperazine CDK2 7 15.2 (vs. CDK4)
6 3-Methoxyphenyl CDK2 5 22.1 (vs. CDK6)

These modifications highlight the scaffold’s versatility: strategic substitution can tailor pharmacokinetic and pharmacodynamic properties for specific therapeutic applications.

Properties

Molecular Formula

C22H21ClN6O

Molecular Weight

420.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21ClN6O/c1-30-19-4-2-3-18(13-19)27-9-11-28(12-10-27)21-20-14-26-29(22(20)25-15-24-21)17-7-5-16(23)6-8-17/h2-8,13-15H,9-12H2,1H3

InChI Key

LHSSZOZRLSTUNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

Challenges and Optimization Opportunities

  • Solvent Selection : DMF offers higher substitution yields but complicates recycling. Isopropanol, though greener, requires longer reaction times.

  • Byproduct Formation : Residual piperazine derivatives may necessitate additional washes with dilute HCl.

  • Catalytic Innovations : Palladium-catalyzed coupling could introduce substituents at lower temperatures but remains untested for this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group and pyrimidine nitrogen atoms serve as reactive sites for nucleophilic attacks:

Reaction TypeReagents/ConditionsProducts FormedSource
HydrazinolysisHydrazine hydrate, reflux in ethanol4-Hydrazinyl derivative (precursor for Schiff base formation)
Aromatic substitutionPiperazine derivatives, DCM, 50°CPiperazine-linked analogs (e.g., 4-[4-(3-methoxyphenyl)piperazin-1-yl] derivatives)

Key findings:

  • Hydrazinolysis of the 4-chloro intermediate yields a hydrazinyl derivative critical for synthesizing Schiff bases and tricyclic compounds .

  • Piperazine substitution occurs regioselectively at the pyrimidine nitrogen, requiring polar aprotic solvents for optimal yields.

Condensation and Cyclization

The hydrazinyl intermediate participates in cyclocondensation reactions:

ReactantsConditionsProductsSource
Aromatic aldehydesEthanol, reflux, 12 hrsSchiff bases (e.g., 4-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one)
Triethyl orthoformateTrifluoroacetic acid, 80°CTricyclic pyrazolo-triazolopyrimidines (e.g., compound 6b)
Dihydrofuran-2,5-dioneAcetic acid, 70°CPyrrolidine-2,5-dione derivatives (e.g., compound 7)

Key findings:

  • Cyclization with trifluoroacetic acid generates fused heterocycles with enhanced planarity, improving DNA intercalation potential .

  • Reaction yields depend on steric hindrance from the 3-methoxyphenyl group.

Oxidation and Reduction

The methoxy and chlorophenyl groups undergo redox transformations:

Reaction TypeReagents/ConditionsProductsSource
OxidationKMnO₄, acidic conditionsPhenolic derivatives (demethylation)
ReductionH₂/Pd-C, ethanolDechlorinated analogs

Key findings:

  • Methoxy group oxidation produces phenolic derivatives with altered solubility profiles.

  • Catalytic hydrogenation removes the 4-chlorophenyl group but degrades the pyrazolo core in >60% of cases.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl substituents:

Reaction TypeCatalysts/ReagentsProductsSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated pyrazolo-pyrimidines

Key findings:

  • Suzuki reactions proceed efficiently at the 4-chlorophenyl position (85–92% yields).

  • Buchwald-Hartwig amination requires elevated temperatures (110°C) to functionalize the pyrimidine ring.

Acid/Base-Mediated Rearrangements

Protonation/deprotonation triggers structural changes:

ConditionsObserved ChangesSource
HCl/MeOH, refluxPyrazolo-pyrimidine ring contraction
NaOH, aqueous ethanolPiperazine ring opening to form diamino compounds

Key findings:

  • Acidic conditions induce ring contraction via N1-C2 bond cleavage.

  • Base treatment disrupts the piperazine moiety, limiting utility in physiological pH ranges.

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsProductsSource
UV-C (254 nm), THF[2+2] Cycloadducts with alkenes
Visible light, eosin YC–H arylation at pyrimidine C6 position

Key findings:

  • Photocycloadditions occur selectively at the pyrazolo double bond .

  • Visible-light catalysis enables direct C–H functionalization without directing groups .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The 4-chlorophenyl group directs incoming electrophiles to the para position relative to chlorine.

  • Piperazine Reactivity : The tertiary amine in piperazine participates in protonation-deprotonation equilibria, influencing solubility at physiological pH.

  • Ring Strain Effects : Pyrazolo[3,4-d]pyrimidine’s fused ring system exhibits higher reactivity at N1 compared to isolated pyrimidines .

This compound’s reactivity profile enables rational design of derivatives with tailored biological and physical properties, particularly for kinase inhibition and DNA-targeted therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives based on this scaffold could act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .

Case Study:

  • Compound 5i : This derivative exhibited significant anticancer activity in MCF-7 breast cancer cells, leading to reduced cell migration and enhanced apoptosis. Molecular docking studies indicated effective binding to target proteins, suggesting a mechanism of action that warrants further investigation .

Neuropharmacological Effects

The piperazine component of the compound is linked to various neuropharmacological effects, including anxiolytic and antidepressant activities. Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance these effects, making it a candidate for developing new psychiatric medications.

Research Findings:

  • Compounds with similar structures have been reported to interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders. The incorporation of methoxy groups may further influence receptor affinity and selectivity.

Antimicrobial Properties

Emerging research suggests that derivatives of this compound possess antimicrobial properties against various bacterial strains. The chlorophenyl group has been associated with enhanced antibacterial activity.

Case Study:

  • A derivative showed effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Mechanism of Action
AnticancerCompound 5i0.3Dual EGFR/VEGFR2 inhibition
NeuropharmacologyVarious derivativesVariesSerotonin receptor modulation
AntimicrobialSelected derivativesVariesDisruption of bacterial cell wall

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Position 1 Substituent Variations

The aryl group at position 1 significantly influences target selectivity and pharmacokinetics:

  • 1-(3,4-Dimethylphenyl) derivatives (): The dimethyl substitution enhances lipophilicity but may reduce electronic interactions with receptor sites compared to the electron-withdrawing chlorine in the target compound .
  • 1-(3-Chloro-4-fluorophenyl) derivatives (): The addition of fluorine introduces metabolic resistance but may alter receptor binding due to increased electronegativity .

Position 4 Substituent Variations

The piperazine ring at position 4 is critical for kinase and receptor interactions:

  • 4-(4-(2-Fluorophenyl)piperazinyl) derivatives (): Fluorine’s electronegativity may improve binding to dopamine D2-like receptors, whereas the target compound’s 3-methoxy group favors serotonin receptor affinity .
  • 4-(Benzhydrylpiperazinyl) derivatives (): The bulky benzhydryl group may hinder membrane permeability but improve allosteric modulation of GPCRs .

Table 1: Key Structural and Functional Comparisons

Compound (Reference) Position 1 Substituent Position 4 Substituent Notable Properties/Activities
Target Compound 4-Chlorophenyl 4-(3-Methoxyphenyl)piperazinyl Potential serotonin/dopamine modulation
1-(4-Chlorobenzyl) analog 4-Chlorobenzyl 4-(2-Phenylethyl)piperazinyl Increased hydrophobicity
PP2 4-Chlorophenyl tert-Butyl Src kinase inhibition
1-(3,4-Dimethylphenyl) analog 3,4-Dimethylphenyl 4-(2-Fluorophenyl)piperazinyl Dopamine receptor selectivity
FLT3/VEGFR2 inhibitor Urea-linked phenyl Varied (e.g., 4-chloro-3-CF3-phenyl) Antiangiogenic, anti-AML activity

Pharmacological and Kinase Inhibition Profiles

  • Kinase Inhibition : The target compound’s piperazine moiety may confer dual kinase inhibition, akin to derivatives in , which inhibit FLT3 and VEGFR2. However, the absence of a urea linker (as in ) suggests divergent kinase selectivity .
  • Metabolic Stability : The 4-chlorophenyl group enhances stability compared to analogs with electron-donating substituents (e.g., 3,4-dimethylphenyl in ), which may undergo faster oxidative metabolism .

Biological Activity

The compound 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H28ClN5O4C_{24}H_{28}ClN_{5}O_{4}, with a molecular weight of approximately 442.96 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities including anticancer and psychopharmacological effects.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Pyrazolopyrimidine derivatives often exhibit inhibitory effects on specific kinases. For instance, studies have shown that similar compounds can inhibit receptor tyrosine kinases involved in cancer progression, such as EGFR and VEGFR .
  • Serotonin Receptor Modulation : The piperazine moiety in the compound suggests potential activity at serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders .

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

  • Anticancer Activity : Preclinical studies indicate that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. They achieve this by disrupting key signaling pathways involved in cell proliferation and survival.
  • Psychopharmacological Effects : The compound may exhibit anxiolytic or antidepressant effects through modulation of serotonin pathways, as evidenced by its structural similarity to known psychotropic agents .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolopyrimidine derivatives:

  • Study on Anticancer Activity : A study published in MDPI demonstrated that certain pyrazolopyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
  • Psychopharmacological Assessment : Another research highlighted the potential of similar compounds to act as selective serotonin reuptake inhibitors (SSRIs), suggesting their use in treating depression and anxiety disorders. The study found that these compounds could enhance serotonergic neurotransmission without significant side effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
PsychopharmacologicalPotential SSRI activity
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
  • Step 1 : Reacting a pyrazolo[3,4-d]pyrimidine core (e.g., 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol) with α-chloroacetamides or 2-chloro-1-(arylpiperazine-1-yl)ethanones in dry acetonitrile under reflux .

  • Step 2 : Purification involves solvent evaporation, cooling, filtration, and recrystallization from acetonitrile or ethanol.

  • Key Variables : Reaction time (12–24 hours), solvent polarity (acetonitrile vs. dichloromethane), and stoichiometric ratios (e.g., 1:1.2 molar ratio of core to electrophile). Yields range from 60% to 77% depending on substituent steric effects .

    • Data Table :
Core ReactantElectrophileSolventYield (%)Reference
1-(4-Chlorophenyl)-pyrazolo2-Chloro-1-(3-methoxyphenylpiperazine)Acetonitrile64–77
Pyrazolo[3,4-d]pyrimidin-4-ol2-Chloro-N-(4-chlorobenzyl)acetamideDichloromethane60–68

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • Aromatic protons: δ 7.4–8.3 ppm (doublets for 4-chlorophenyl and 3-methoxyphenyl groups) .
  • Piperazine N–CH₂ protons: δ 2.8–3.5 ppm (multiplet, integrated for 8H).
  • Methoxy group: δ 3.8 ppm (singlet, 3H) .
  • IR Spectroscopy : Stretching vibrations for C–N (1250–1350 cm⁻¹) and C=O (if present, ~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., ~438 g/mol for C₂₂H₂₀ClN₇O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibitory activity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • Substituent Analysis :
  • The 3-methoxyphenylpiperazine moiety enhances selectivity for FLT3 and VEGFR2 kinases due to hydrogen bonding with hinge regions .
  • Chlorophenyl at position 1 improves hydrophobic interactions in ATP-binding pockets .
  • In Silico Docking : Use tools like AutoDock to model interactions with FLT3 (PDB: 1RJB). Prioritize derivatives with predicted ΔG < -9 kcal/mol .
  • Biological Validation : Cell-based assays (e.g., MV4-11 AML cells) and transgenic zebrafish angiogenesis models to confirm potency (IC₅₀ < 50 nM) .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Source of Contradictions : Variability in assay conditions (e.g., serum concentration, incubation time) or compound solubility (DMSO vs. PBS).
  • Resolution Steps :

Standardize Assays : Use consistent cell lines (e.g., MV4-11 for FLT3) and controls (e.g., PP2 for Src inhibition) .

Solubility Testing : Pre-treat compounds with 0.1% Tween-80 to improve dispersion .

Orthogonal Validation : Combine Western blot (e.g., phospho-FLT3 detection) with in vivo xenograft models (e.g., 10 mg/kg dosing in mice) .

Q. How can computational chemistry accelerate the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict metabolic stability using CYP450 isoform binding affinity (e.g., CYP3A4) .
  • ADME Prediction : Tools like SwissADME assess logP (target < 5), topological polar surface area (TPSA < 90 Ų), and Lipinski’s rules .
  • Reaction Path Optimization : ICReDD’s workflow integrates DFT-based transition-state analysis and high-throughput screening to prioritize synthetically feasible derivatives .

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer :
  • PPE Requirements : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Waste Management : Neutralize acidic/basic byproducts before disposal; use certified biohazard containers for cell culture waste .
  • Acute Toxicity Mitigation : Pre-test compounds in zebrafish embryos (LC₅₀ > 100 µM) before mammalian studies .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., 4-chlorobenzyl) reduce nucleophilic substitution efficiency (yield drops to 60%) .
  • Solvent Polarity : Polar aprotic solvents (acetonitrile) favor SN2 mechanisms, while dichloromethane may stabilize intermediates via π-π stacking .
  • Catalyst Use : p-Toluenesulfonic acid (p-TSA) in catalytic amounts (5 mol%) improves cyclization yields by 15–20% .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate antitumor efficacy?

  • Methodological Answer :
  • Model Selection : MV4-11 xenografts in NOD/SCID mice (subcutaneous, 5 × 10⁶ cells/mouse) .
  • Dosing Regimen : 10 mg/kg/day intraperitoneally for 18 days; monitor tumor volume via caliper and validate via immunohistochemistry (Ki-67, cleaved caspase-3) .
  • Toxicity Monitoring : Weekly CBC and liver/kidney function tests .

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